

Molecular Characterization of Cyclo(Ser-Tyr)

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Compound Focus: CYCLO(-SER-TYR)

CAS No.: 21754-31-4

Cat. No.: S616340

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Cyclo(Ser-Tyr) is a cyclic dipeptide, or diketopiperazine (DKP), formed from serine and tyrosine. Its intrinsic properties, summarized in the table below, make it a compound of significant biotechnological interest [1].

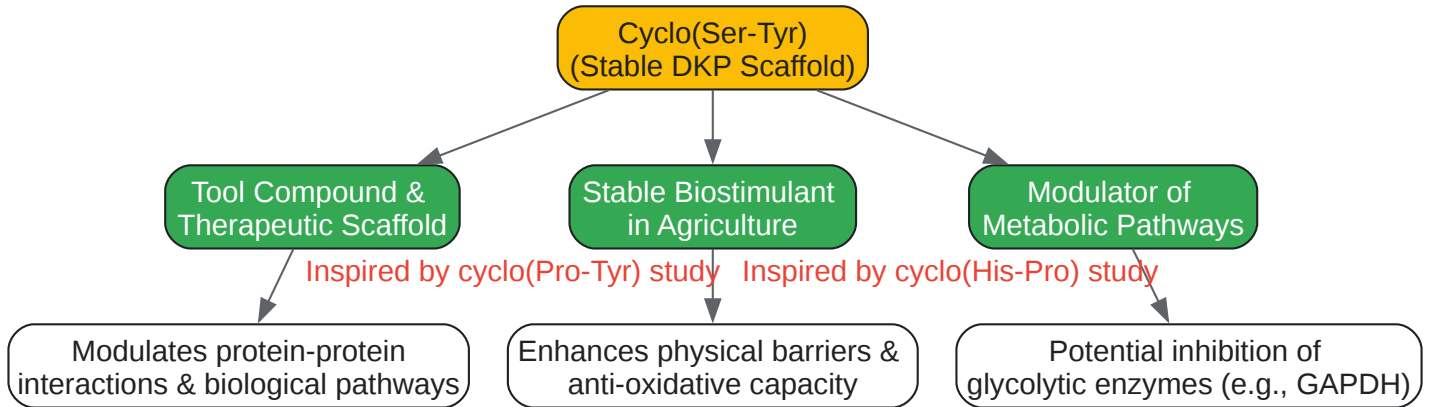
Property	Description
IUPAC Name	(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
CAS Number	21754-31-4
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₄
Molecular Weight	250.25 g/mol
Alternate Names	Cyclo(-L-Ser-L-Tyr)

| **Key Structural Features** | • Cyclic backbone: Confers stability against enzymatic degradation. • Hydroxyl groups (from Ser and Tyr): Provide sites for hydrogen bonding and chemical modification. • Aromatic ring (from Tyr): Can facilitate hydrophobic interactions. |

The stability of cyclo(Ser-Tyr) against enzymatic degradation compared to linear peptides makes it an invaluable scaffold in biochemistry and molecular biology research, particularly for studying peptide stability and protein-protein interactions [1].

Proposed Biotechnological Applications

The applications of cyclo(Ser-Tyr) can be extrapolated from its core properties and the demonstrated activities of other DKPs. The following diagram illustrates these potential application pathways.



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The proposed applications include:

- **Tool Compound and Therapeutic Scaffold:** Cyclo(Ser-Tyr) serves as a stable core structure for developing more complex peptides or peptide-based therapeutics. Its ability to influence biological pathways without direct receptor involvement makes it a precise tool for dissecting molecular mechanisms [1].
- **Stable Biostimulant in Agriculture:** Research on **cyclo(Pro-Tyr)** demonstrates that specific DKPs can enhance plant resistance. This suggests cyclo(Ser-Tyr) could be developed into a stable, bioactive seed coating or treatment to help crops resist pathogens and environmental stress [2].
- **Modulator of Metabolic Pathways:** The finding that **cyclo(His-Pro)** inhibits the glycolytic enzyme GAPDH suggests that cyclo(Ser-Tyr) may also modulate key metabolic enzymes. This could be exploited to redirect metabolic flux in industrial biotechnology or for therapeutic purposes [3].

Experimental Protocols

Here are detailed methodologies for key experiments involving cyclo(Ser-Tyr).

Protocol 1: Assessing Peptide Stability Against Enzymatic Degradation

This protocol compares the stability of cyclo(Ser-Tyr) against its linear counterpart.

- **Objective:** To quantitatively demonstrate the enhanced enzymatic stability of the cyclic dipeptide structure.
- **Materials:**
 - Cyclo(Ser-Tyr) and linear Ser-Tyr dipeptide.
 - Protease solution (e.g., Pronase, 1 mg/mL in PBS).
 - Phosphate Buffered Saline (PBS), pH 7.4.
 - Water bath or incubator at 37°C.
 - Analytical HPLC system with a C18 column or LC-MS.
- **Procedure:**
 - Prepare 100 µM solutions of both cyclic and linear peptides in PBS.
 - Mix 100 µL of each peptide solution with 100 µL of protease solution to start the reaction. Include a control with 100 µL of PBS instead of enzyme.
 - Incubate the mixtures at 37°C.
 - At time points 0, 15, 30, 60, and 120 minutes, withdraw a 40 µL aliquot and quench the reaction by adding 10 µL of 1% trifluoroacetic acid (TFA).
 - Analyze each quenched aliquot by HPLC/MS to determine the remaining intact peptide concentration.
- **Data Analysis:** Plot the percentage of remaining peptide against time for both forms. The half-life of each peptide can be calculated from the degradation curve.

Protocol 2: Screening for Protein Targets Using a Thermal Shift Assay (TSA)

This protocol identifies potential protein targets of cyclo(Ser-Tyr) in a complex cellular lysate.

- **Objective:** To identify proteins whose thermal stability changes upon binding to cyclo(Ser-Tyr), suggesting a direct interaction.
- **Materials:**
 - Native protein lysate from cells or tissues of interest.
 - Cyclo(Ser-Tyr) solution (e.g., 1 mM in buffer).
 - Buffer control.
 - Real-time PCR machine with protein melt curve capability or a dedicated thermal shift instrument.

- Fluorescent dye (e.g., SYPRO Orange).
- **Procedure:**
 - Divide the native lysate into two aliquots. Spike one with cyclo(Ser-Tyr) (e.g., final concentration 100 μM) and the other with an equal volume of buffer.
 - Add the fluorescent dye to both samples.
 - In a 96-well plate, load the lysate mixtures and run a thermal ramping protocol (e.g., from 25°C to 95°C at a rate of 1°C/min) while monitoring fluorescence.
 - The software will generate melt curves for thousands of proteins in the lysate. Compare the melting temperature of proteins in the treated vs. control samples.
- **Data Analysis:** Proteins showing a statistically significant shift in melting temperature are considered potential binding partners. These hits can be identified via mass spectrometry.

Quantitative Data Summary

The following table consolidates key quantitative information from the search results and inferred data for cyclo(Ser-Tyr) and related DKPs.

Compound	Observed Activity / Property	Key Quantitative Values	Reference / Context
Cyclo(Ser-Tyr)	Enhanced enzymatic stability	Greater stability than linear counterparts (specific half-life data not provided)	[1]
	Affinity for oligopeptide transporter (PEPT1)	Phenolic hydroxyl group enhances affinity for PEPT1	[1]
Cyclo(Pro-Tyr) (CPT)	Induction of soybean resistance to nematodes	Effective concentration: 0.075 - 9.6 $\text{mmol}\cdot\text{L}^{-1}$ (used for seed coating)	[2]
Cyclo(His-Pro)	Inhibition of GAPDH enzyme activity	IC_{50} ~200 μM (conserved in human GAPDH)	[3]
	Concentration in <i>Arabidopsis</i>	~0.012 - 0.085 $\mu\text{mol/g}$ fresh weight, increases under stress	[3]

Critical Considerations for Research

- **Handling and Storage:** Cyclo(Ser-Tyr) is labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1]. Store dry, in a cool, dark place. Prepare fresh solutions for biological assays.
- **Solubility and Formulation:** The hydroxyl groups suggest good solubility in aqueous buffers. For cell-based assays, dissolution in DMSO is typical, but final DMSO concentrations should be kept low to avoid cytotoxicity.
- **Specificity and Off-Target Effects:** When a target is identified, conduct counter-screens against related proteins to establish selectivity. Use structurally similar but inactive DKPs as negative controls.

While direct commercial applications for cyclo(Ser-Tyr) are not yet documented, its inherent stability and the compelling biological activities demonstrated by its structural cousins make it a promising candidate for further development. The proposed applications and detailed protocols provide a roadmap for researchers to explore its full potential in therapeutics, agriculture, and industrial biotechnology.

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References

1. Cyclo(-Ser- Tyr) | CAS 21754-31-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
2. Frontiers | Cyclo (Pro- Tyr) upregulates GmPOD53L to enhance... [frontiersin.org]
3. Characterization of the cyclic dipeptide cyclo(His-Pro) in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Molecular Characterization of Cyclo(Ser-Tyr)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b616340#cyclo-ser-tyr-applications-in-biotechnology>]

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